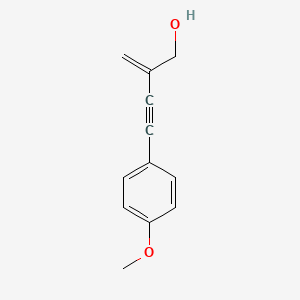
4-(4-Methoxyphenyl)-2-methylidenebut-3-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxyphenyl)-2-methylidenebut-3-yn-1-ol is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of a methoxy group attached to a phenyl ring, a methylidene group, and a butyn-1-ol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2-methylidenebut-3-yn-1-ol can be achieved through several synthetic routes. One common method involves the aldol condensation reaction between acetone and p-anisaldehyde (4-methoxybenzaldehyde) under base-catalyzed conditions . The reaction typically involves the following steps:
- Preparation of a solution of p-anisaldehyde in acetone.
- Addition of a potassium hydroxide solution to the mixture with continuous stirring.
- Precipitation of the product by adding water to the reaction mixture.
- Filtration, washing, and recrystallization of the solid product from ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methoxyphenyl)-2-methylidenebut-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxyphenyl)-2-methylidenebut-3-yn-1-ol has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-(4-Methoxyphenyl)-2-methylidenebut-3-yn-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound may act on specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity to produce therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenylacetylene: Similar in structure but lacks the butyn-1-ol group.
4-Methoxyphenyl isothiocyanate: Contains an isothiocyanate group instead of the butyn-1-ol structure.
Methedrone: A synthetic cathinone with a methoxyphenyl group but different functional groups and pharmacological properties.
Uniqueness
4-(4-Methoxyphenyl)-2-methylidenebut-3-yn-1-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and research.
Eigenschaften
CAS-Nummer |
60512-54-1 |
|---|---|
Molekularformel |
C12H12O2 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
4-(4-methoxyphenyl)-2-methylidenebut-3-yn-1-ol |
InChI |
InChI=1S/C12H12O2/c1-10(9-13)3-4-11-5-7-12(14-2)8-6-11/h5-8,13H,1,9H2,2H3 |
InChI-Schlüssel |
KIFDZERLQFCZGY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C#CC(=C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-](/img/structure/B14602629.png)
![2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl-](/img/structure/B14602636.png)
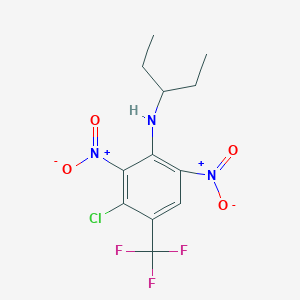
![3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14602653.png)
![2-[(7-Bromohept-5-EN-1-YL)oxy]oxane](/img/structure/B14602659.png)

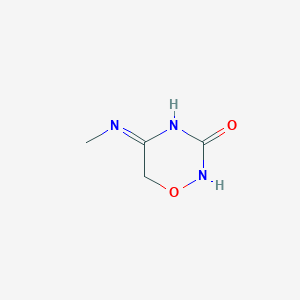
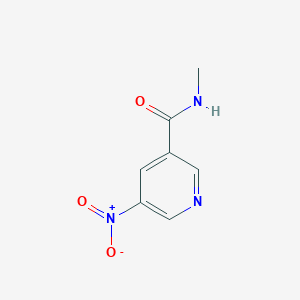

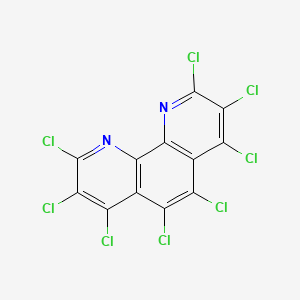



![2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one](/img/structure/B14602724.png)
